Rp-8-pip-camps
Vue d'ensemble
Description
Rp-8-PIP-cAMPS is a lipophilic, site-selective analogue of the protein kinase A inhibitor Rp-cAMPS . It has an extremely high preference for site B of cAK type II and is resistant against mammalian cyclic nucleotide-dependent phosphodiesterases . It is significantly more lipophilic and membrane-permeant compared to Rp-cAMPS .
Molecular Structure Analysis
The molecular formula of Rp-8-PIP-cAMPS is C₁₅H₂₀N₆O₅PS · Na . Its molecular weight is 450.4 g/mol . The SMILES string representation of its structure is [Na+].Nc1ncnc2n ( [C@@H]3O [C@@H]4CO [P@@] ( [O-]) (=S)O [C@H]4 [C@H]3O)c (nc12)N5CCCCC5 .Physical And Chemical Properties Analysis
Rp-8-PIP-cAMPS is a solid substance . It has a lipophilicity of 2.26 and an absorption max at 273 nm . Its molar extinction coefficient ε is 15000 L·mol⁻¹·cm⁻¹ .Applications De Recherche Scientifique
Enzyme Immunoassays for Cyclic Nucleotides : Werner et al. (2011) discussed the use of enzyme immunoassays in measuring intracellular cAMP and cGMP concentrations. This research highlighted the importance of cyclic nucleotide analogs like Rp-cAMPS and 8-pCPT-cGMP for accurately predicting intracellular analog levels in experiments (Werner et al., 2011).
Inhibition of cAMP-kinase in Cell Culture : Research by Gjertsen et al. (1995) explored novel (Rp)-cAMPS analogs as tools for inhibiting cAMP activation of cAMP-dependent protein kinase in cell culture. They found these analogs varied in their ability to antagonize cAMP activation in different cellular processes, suggesting potential applications in cell biology studies (Gjertsen et al., 1995).
Cancer Cell Growth and Differentiation : Yokozaki et al. (1992) investigated a set of cAMP analogues, including Rp-8-Cl-cAMPS, for their effects on the growth of human cancer cells. They observed that these analogues were growth inhibitory and could induce differentiation in cancer cells, indicating their potential use in cancer research (Yokozaki et al., 1992).
Influence on Long-term Potentiation in Neurons : Otmakhov and Lisman (2002) studied the effects of the cAMP analogue Rp-cAMPS on long-term potentiation (LTP) maintenance in hippocampal cells. This research provides insights into the role of cAMP-dependent processes in neural plasticity (Otmakhov & Lisman, 2002).
Regulation of Cholesterol Accumulation : A study by Manson et al. (2008) revealed that Rp-cAMPS treatment could eliminate cholesterol accumulation in cystic fibrosis cells. This finding suggests a potential therapeutic application of Rp-cAMPS in diseases characterized by cholesterol dysregulation (Manson et al., 2008).
Biochemical Tools and Prospective Drugs : Schwede et al. (2000) reviewed the development of cyclic nucleotide analogs, including Rp-cAMPS, as biochemical tools and potential drugs. They discussed the therapeutic potential of these compounds in various diseases, highlighting their improved membrane permeability and target specificity (Schwede et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-,27?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHHOJPVCBSBI-GLVVJEGASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=S)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.